molecular formula C26H24N4O2 B611162 TAS-117 CAS No. 1402602-94-1

TAS-117

Cat. No.: B611162
CAS No.: 1402602-94-1
M. Wt: 424.5 g/mol
InChI Key: AIFGVDXMHWGOGJ-UHFFFAOYSA-N
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Description

TAS-117 is a highly potent and selective, oral, allosteric pan-AKT inhibitor. It is under development for the treatment of advanced or metastatic solid tumors. The compound has shown promising results in preclinical and clinical studies, demonstrating significant antitumor activity by inhibiting the AKT pathway, which is crucial for cell proliferation and survival .

Preparation Methods

The synthetic routes and reaction conditions for TAS-117 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production methods are designed to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

TAS-117 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TAS-117 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the AKT pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of cell proliferation, survival, and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for the treatment of advanced or metastatic solid tumors, multiple myeloma, and other cancers.

    Industry: Utilized in the development of new therapeutic agents targeting the AKT pathway .

Mechanism of Action

TAS-117 exerts its effects by selectively inhibiting the AKT pathway. AKT is a key regulator of cell proliferation, survival, and metabolism. By inhibiting AKT, this compound disrupts these cellular processes, leading to reduced cell proliferation and increased apoptosis. The molecular targets and pathways involved include the phosphorylation of AKT and its downstream substrates, such as the proline-rich AKT substrate of 40 kDa (PRAS40) .

Comparison with Similar Compounds

TAS-117 is unique compared to other AKT inhibitors due to its high selectivity and potency. Similar compounds include:

    MK-2206: Another selective AKT inhibitor with a different mechanism of action.

    GSK690693: A pan-AKT inhibitor with broader activity against multiple isoforms of AKT.

    Perifosine: An oral AKT inhibitor with a different chemical structure and mechanism of action.

This compound stands out due to its allosteric inhibition of AKT, which provides a distinct advantage in terms of selectivity and reduced off-target effects .

Properties

IUPAC Name

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFGVDXMHWGOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402602-94-1
Record name TAS-117
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-117
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pifusertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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